5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol is an organic compound characterized by its complex structure and molecular formula with a molecular weight of approximately 352.43 g/mol. This compound is notable for its potential applications in scientific research, particularly in the fields of chemistry and biology. It features a phenolic core and incorporates both ethoxy and pyrazole moieties, which contribute to its chemical reactivity and biological activity.
Source: The compound is available from various chemical suppliers, indicating its relevance in research and development within laboratories .
Classification: This compound falls under the category of substituted phenols and pyrazoles, which are known for their diverse chemical properties and potential biological activities.
The synthesis of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol typically involves several key steps:
These methods can be optimized for higher yields and purity, making them suitable for both laboratory and potential industrial applications.
The molecular structure of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol features:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 352.43 g/mol |
| IUPAC Name | 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol |
| CAS Number | 394228-63-8 |
| InChI Key | GXWBCHYVZFNGPZ-UHFFFAOYSA-N |
| SMILES | CCCCC1=CC=C(C=C1)OC2=C(NN=C2C3=C(C=C(C=C3)OCC)O)C |
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions:
These reactions highlight the versatility of the compound in synthetic chemistry .
The physical properties of 5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol include:
The chemical properties include:
These properties make it a candidate for further exploration in both synthetic applications and biological studies .
5-ethoxy-2-[5-methyl-4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol has several applications in scientific research:
The unique combination of functional groups in this compound allows it to be a subject of interest for further research into its biological activity and therapeutic potential .
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: